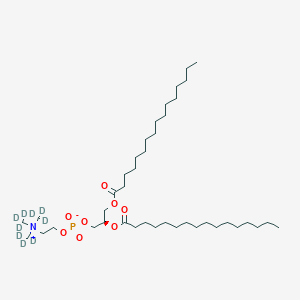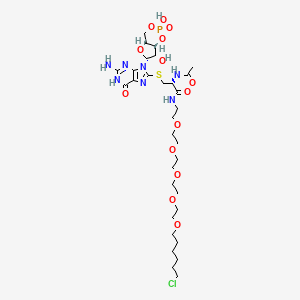
cGMP-HTL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cGMP-HTL, also known as cyclic guanosine monophosphate-HaloTag-ligand, is an autophagy-targeting chimera (AUTAC). This compound consists of a HaloTag-ligand, a linker, and a Cys-S-cyclic guanosine monophosphate (autophagy tag). It is designed to enhance K63-linked ubiquitination of mitochondria, facilitating targeted degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cGMP-HTL involves the conjugation of a HaloTag-ligand with a cyclic guanosine monophosphate moiety through a linker. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of organic synthesis techniques to attach the HaloTag-ligand to the cyclic guanosine monophosphate via a linker .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. Typically, such compounds are produced in specialized laboratories using advanced organic synthesis techniques. The production process involves multiple steps, including purification and quality control to ensure the compound’s purity and efficacy .
Análisis De Reacciones Químicas
Types of Reactions
cGMP-HTL undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. The specific conditions depend on the desired reaction and the target derivative .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products can have different biological activities and applications .
Aplicaciones Científicas De Investigación
cGMP-HTL has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying autophagy and ubiquitination processes.
Biology: Employed in research on cellular degradation mechanisms and mitochondrial function.
Medicine: Investigated for potential therapeutic applications in diseases involving dysfunctional autophagy and mitochondrial disorders.
Industry: Utilized in the development of targeted degradation strategies for various applications .
Mecanismo De Acción
cGMP-HTL exerts its effects by enhancing K63-linked ubiquitination of mitochondria, leading to targeted degradation. The compound contains a degradation tag (guanine derivatives) and a specific warhead that provides target specificity. The molecular targets include proteins involved in the autophagy pathway, and the pathways involved include the ubiquitin-proteasome system and autophagy-lysosome pathway .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclic adenosine monophosphate-HaloTag-ligand (cAMP-HTL)
- Cyclic inosine monophosphate-HaloTag-ligand (cIMP-HTL)
- Cyclic cytidine monophosphate-HaloTag-ligand (cCMP-HTL)
Uniqueness
cGMP-HTL is unique due to its specific design for enhancing K63-linked ubiquitination of mitochondria. This targeted degradation strategy is distinct from other similar compounds, which may not have the same specificity or efficacy in promoting mitochondrial ubiquitination and degradation .
Propiedades
Fórmula molecular |
C31H51ClN7O14PS |
|---|---|
Peso molecular |
844.3 g/mol |
Nombre IUPAC |
(2R)-3-[[9-[(4aR,6R,7aR)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-6-oxo-1H-purin-8-yl]sulfanyl]-2-acetamido-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C31H51ClN7O14PS/c1-20(40)35-21(27(42)34-7-9-47-11-13-49-15-17-50-16-14-48-12-10-46-8-5-3-2-4-6-32)19-55-31-36-23-26(37-30(33)38-28(23)43)39(31)29-24(41)25-22(52-29)18-51-54(44,45)53-25/h21-22,24-25,29,41H,2-19H2,1H3,(H,34,42)(H,35,40)(H,44,45)(H3,33,37,38,43)/t21-,22+,24?,25-,29+/m0/s1 |
Clave InChI |
FDOKYSQWSIEUBX-SGPGPASMSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CSC1=NC2=C(N1[C@H]3C([C@@H]4[C@H](O3)COP(=O)(O4)O)O)N=C(NC2=O)N)C(=O)NCCOCCOCCOCCOCCOCCCCCCCl |
SMILES canónico |
CC(=O)NC(CSC1=NC2=C(N1C3C(C4C(O3)COP(=O)(O4)O)O)N=C(NC2=O)N)C(=O)NCCOCCOCCOCCOCCOCCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S,3S,4R,5R,6S)-6-[[(4aR,7S)-4a,7-dihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B15074121.png)
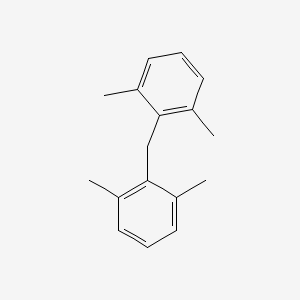

![tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B15074142.png)
![(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15074150.png)
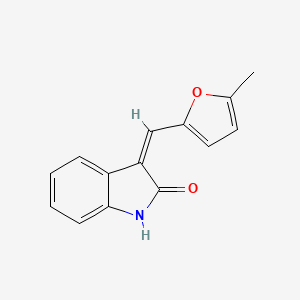
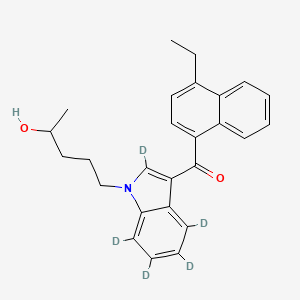
![3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro-](/img/structure/B15074164.png)
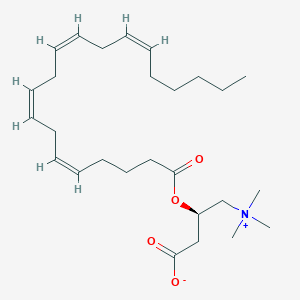
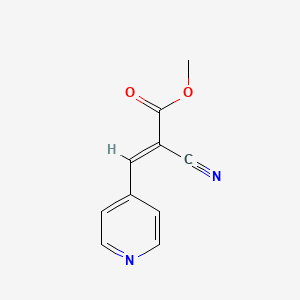
![3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide](/img/structure/B15074181.png)
